6-(Sulfanylmethyl)pyridin-3-ol 6-(Sulfanylmethyl)pyridin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18243607
InChI: InChI=1S/C6H7NOS/c8-6-2-1-5(4-9)7-3-6/h1-3,8-9H,4H2
SMILES:
Molecular Formula: C6H7NOS
Molecular Weight: 141.19 g/mol

6-(Sulfanylmethyl)pyridin-3-ol

CAS No.:

Cat. No.: VC18243607

Molecular Formula: C6H7NOS

Molecular Weight: 141.19 g/mol

* For research use only. Not for human or veterinary use.

6-(Sulfanylmethyl)pyridin-3-ol -

Specification

Molecular Formula C6H7NOS
Molecular Weight 141.19 g/mol
IUPAC Name 6-(sulfanylmethyl)pyridin-3-ol
Standard InChI InChI=1S/C6H7NOS/c8-6-2-1-5(4-9)7-3-6/h1-3,8-9H,4H2
Standard InChI Key AROIPMRIIURQFN-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC=C1O)CS

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The core structure of 6-(sulfanylmethyl)pyridin-3-ol consists of a pyridine ring substituted with a hydroxyl group at position 3 and a sulfanylmethyl group at position 6 (Figure 1). The sulfanylmethyl moiety introduces a thiol functional group, which confers unique redox and nucleophilic properties. Key molecular descriptors include:

  • Molecular Formula: C₆H₇NOS

  • Molecular Weight: 141.19 g/mol

  • IUPAC Name: 6-(sulfanylmethyl)pyridin-3-ol

The presence of both hydroxyl and thiol groups creates a bifunctional system capable of hydrogen bonding and metal coordination, which may influence solubility and reactivity .

Spectroscopic and Computational Data

While experimental spectra for 6-(sulfanylmethyl)pyridin-3-ol are unavailable, analogs such as methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate (PubChem CID 888648) provide insights into characteristic signals :

  • ¹H NMR: Thiol protons typically resonate at δ 1.5–2.5 ppm, while aromatic protons in pyridine derivatives appear between δ 7.0–8.5 ppm.

  • IR Spectroscopy: Stretching vibrations for -OH (3200–3600 cm⁻¹) and -SH (2550–2600 cm⁻¹) are expected.

Computational models predict a planar pyridine ring with the sulfanylmethyl group adopting a gauche conformation relative to the hydroxyl group, minimizing steric hindrance .

Synthesis and Derivative Formation

Synthetic Pathways

The synthesis of 6-(sulfanylmethyl)pyridin-3-ol can be hypothesized from methods used for analogous compounds:

Nucleophilic Substitution

A pyridine precursor such as 6-chloropyridin-3-ol could undergo nucleophilic displacement with a sulfanylmethylating agent (e.g., sodium sulfanylmethanide) :

6-Chloropyridin-3-ol+NaSCH2Li6-(Sulfanylmethyl)pyridin-3-ol+NaCl\text{6-Chloropyridin-3-ol} + \text{NaSCH}_2\text{Li} \rightarrow \text{6-(Sulfanylmethyl)pyridin-3-ol} + \text{NaCl}

This route mirrors strategies employed in the synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, where halogenated pyridines are functionalized via nucleophilic attack .

Thiol-Ene Coupling

An alternative approach involves thiol-ene click chemistry, where a vinylpyridine derivative reacts with hydrogen sulfide under radical initiation :

6-Vinylpyridin-3-ol+H2SAIBN6-(Sulfanylmethyl)pyridin-3-ol\text{6-Vinylpyridin-3-ol} + \text{H}_2\text{S} \xrightarrow{\text{AIBN}} \text{6-(Sulfanylmethyl)pyridin-3-ol}

Derivative Synthesis

Functionalization of the thiol group enables access to diverse derivatives:

  • Disulfides: Oxidation with iodine yields the disulfide dimer :

    26-(Sulfanylmethyl)pyridin-3-olI2(6-(Pyridin-3-ol-6-yl)methyldisulfanyl)methane2\,\text{6-(Sulfanylmethyl)pyridin-3-ol} \xrightarrow{\text{I}_2} \text{(6-(Pyridin-3-ol-6-yl)methyldisulfanyl)methane}
  • Thioethers: Alkylation with alkyl halides produces thioether analogs, as seen in sulfonamide-containing triarylpyridines .

Physicochemical Properties

Solubility and Stability

The compound’s solubility is influenced by its polar functional groups:

  • Aqueous Solubility: Moderate solubility in water (≈10–20 mg/mL) due to hydrogen bonding.

  • Organic Solvents: High solubility in DMSO and methanol (>50 mg/mL) .

Thiol oxidation is a key stability concern. Storage under inert atmosphere or with antioxidants (e.g., BHT) is recommended to prevent disulfide formation .

Acid-Base Behavior

The hydroxyl (pKa ≈ 8–10) and thiol (pKa ≈ 9–11) groups confer pH-dependent ionization:

6-(Sulfanylmethyl)pyridin-3-ol6-(Sulfanylmethyl)pyridin-3-olate+H+(pKa9.2)\text{6-(Sulfanylmethyl)pyridin-3-ol} \rightleftharpoons \text{6-(Sulfanylmethyl)pyridin-3-olate} + \text{H}^+ \quad (\text{pKa} \approx 9.2) -SH-S+H+(pKa10.5)\text{-SH} \rightleftharpoons \text{-S}^- + \text{H}^+ \quad (\text{pKa} \approx 10.5)

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